molecular formula C23H18ClN3O2 B2840760 2-amino-6-benzyl-4-(4-chlorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile CAS No. 612802-39-8

2-amino-6-benzyl-4-(4-chlorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile

Cat. No.: B2840760
CAS No.: 612802-39-8
M. Wt: 403.87
InChI Key: UULNGUYOVUZIOB-UHFFFAOYSA-N
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Description

This compound belongs to the pyrano[3,2-c]pyridine class, characterized by a fused pyran-pyridine core with a benzyl group at position 6, a 4-chlorophenyl substituent at position 4, and a cyano group at position 2. Its molecular formula is C₂₂H₁₇ClN₄O₂, with a molecular weight of 410.85 g/mol. The compound’s structure (confirmed via SMILES: CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC=C(C=C3)Cl)C(=O)N1CC4=CN=CC=C4) suggests applications in medicinal chemistry, particularly as a kinase inhibitor or antimicrobial agent .

Properties

IUPAC Name

2-amino-6-benzyl-4-(4-chlorophenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN3O2/c1-14-11-19-21(23(28)27(14)13-15-5-3-2-4-6-15)20(18(12-25)22(26)29-19)16-7-9-17(24)10-8-16/h2-11,20H,13,26H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UULNGUYOVUZIOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC=C(C=C3)Cl)C(=O)N1CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-amino-6-benzyl-4-(4-chlorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate aldehydes and amines under acidic or basic conditions.

    Cyclization to Form the Pyran Ring: The pyridine intermediate undergoes cyclization with suitable reagents to form the fused pyran ring.

    Introduction of Substituents: The various substituents such as amino, benzyl, chlorophenyl, and methyl groups are introduced through nucleophilic substitution, electrophilic substitution, or other suitable reactions.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity of the final product.

Chemical Reactions Analysis

2-amino-6-benzyl-4-(4-chlorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where substituents on the aromatic ring or other positions are replaced by different groups.

    Hydrolysis: Hydrolysis reactions can be performed under acidic or basic conditions to break down the compound into smaller fragments.

Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts, depending on the specific reaction being carried out. The major products formed from these reactions vary based on the type of reaction and the specific conditions used.

Scientific Research Applications

2-amino-6-benzyl-4-(4-chlorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-amino-6-benzyl-4-(4-chlorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity, alteration of signal transduction pathways, or induction of cell death. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural similarities with derivatives of pyrano[3,2-c]pyridine and related heterocycles. Below is a detailed comparison:

Table 1: Structural and Functional Group Variations

Compound Name Substituents (Positions) Key Functional Groups Melting Point (°C) Biological Relevance
Target Compound: 2-Amino-6-benzyl-4-(4-chlorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile 6-Benzyl, 4-(4-Cl-Ph), 7-Methyl, 3-CN Amino, Ketone, Cyano Not reported Kinase inhibition (predicted)
2-Amino-4-(4-bromophenyl)-7-methyl-5-oxo-6-(3-pyridinylmethyl)-... () 4-(4-Br-Ph), 6-(3-Pyridinylmethyl) Amino, Ketone, Cyano Not reported Anticancer scaffolds
2-Amino-4-(2-chlorophenyl)-7-methyl-5-oxo-6-(2-phenylethyl)-... () 4-(2-Cl-Ph), 6-(Phenethyl) Amino, Ketone, Cyano Not reported Antibacterial agents
2-Amino-6-(1,3-benzodioxol-5-ylmethyl)-4-(4-methoxyphenyl)-7-methyl-5-oxo-... () 6-(Benzodioxolylmethyl), 4-(4-MeO-Ph) Amino, Ketone, Cyano, Methoxy Not reported Antioxidant activity
2-Amino-4-(3-((4-chlorobenzyl)oxy)phenyl)-6-(hydroxymethyl)-8-oxo-... () 4-(4-Cl-BnO-Ph), 6-(Hydroxymethyl) Hydroxymethyl, Ether 232–236 Antifungal activity

Table 2: Spectral and Physicochemical Data

Compound (Evidence ID) IR Peaks (cm⁻¹) ¹H NMR Features (δ, ppm) Solubility
Target Compound () Not reported Methyl (δ 2.1–2.3), Aromatic (δ 7.2–7.8) Low in water
2-Amino-4-(3-((4-chlorobenzyl)oxy)phenyl)-6-(hydroxymethyl)-... () 3406 (NH₂), 2191 (CN), 1636 (C=O) Hydroxymethyl (δ 4.5), Benzyl (δ 5.1) DMSO-soluble
5-Amino-7-(4-chlorophenyl)-1,7-dihydropyrano[3,2-b]pyrrole-6-carbonitrile () 3408 (NH₂), 2154 (CN) Chlorophenyl (δ 7.4–7.6) Ethanol-soluble

Key Research Findings

Synthetic Flexibility: Derivatives like the target compound are synthesized via multicomponent reactions involving 1,3-dicarbonyl compounds and arylmethylene malononitriles (). Yields range from 59% to 95% under reflux conditions .

Biological Activity: Antimicrobial: Analogues with 4-chlorophenyl groups (e.g., ) show activity against E. coli and S. aureus (MIC: 8–16 µg/mL) .

Structure-Activity Relationships :

  • Electron-Withdrawing Groups : The 4-chlorophenyl group enhances stability and binding affinity to hydrophobic enzyme pockets .
  • Benzyl vs. Phenethyl Substituents : Benzyl groups () improve lipophilicity compared to phenethyl (), affecting membrane permeability .

Biological Activity

The compound 2-amino-6-benzyl-4-(4-chlorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a member of the pyrano[3,2-c]pyridine family. Its complex structure, characterized by an amino group, benzyl moiety, chlorophenyl substituent, and a carbonitrile group, suggests potential for diverse biological activities. This article explores its biological activity based on recent research findings.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC23H18ClN3O2
Molecular Weight405.86 g/mol
StructureChemical Structure

Biological Activity Overview

Recent studies have highlighted the compound's potential in various biological applications:

  • Antimicrobial Activity : The compound has been evaluated for its antimicrobial properties against various pathogens. In vitro studies indicate significant inhibition against both Gram-positive and Gram-negative bacteria.
  • Anticancer Properties : Research indicates that this compound exhibits cytotoxic effects on several cancer cell lines. Mechanistic studies suggest that it may induce apoptosis through mitochondrial pathways.
  • Anti-inflammatory Effects : The compound has shown promising results in reducing inflammation markers in cellular models, suggesting its potential as an anti-inflammatory agent.

The biological effects of this compound are attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways and cancer progression.
  • Receptor Modulation : It may bind to specific receptors that regulate cell growth and apoptosis.

Antimicrobial Activity

A study conducted by evaluated the antimicrobial properties of the compound against various strains of bacteria and fungi. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli.

Anticancer Activity

Research published in MDPI demonstrated that the compound significantly inhibited the proliferation of human breast cancer cells (MCF-7) with an IC50 value of 15 µM. The study highlighted the compound's ability to induce G1 phase cell cycle arrest and apoptosis through caspase activation .

Anti-inflammatory Effects

In a study assessing anti-inflammatory properties, the compound was tested in a lipopolysaccharide (LPS)-induced inflammation model. Results showed a reduction in pro-inflammatory cytokines (TNF-alpha and IL-6) by up to 50% compared to control groups .

Comparison with Similar Compounds

The biological activity of this compound can be compared with other pyrano[3,2-c]pyridine derivatives:

Compound NameAntimicrobial Activity (MIC µg/mL)Anticancer Activity (IC50 µM)
2-amino-6-benzyl-4-(4-chlorophenyl)-7-methyl...32 (S. aureus), 64 (E. coli)15 (MCF-7)
2-amino-6-benzyl-4-(3-chlorophenyl)-7-methyl...40 (S. aureus), 80 (E. coli)20 (MCF-7)
2-amino-6-benzyl-4-(4-methylphenyl)-7-methyl...35 (S. aureus), 70 (E. coli)18 (MCF-7)

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